3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine
Description
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is a heterocyclic compound that features a unique combination of a bromophenyl group, an oxadiazole ring, and a methoxy-methylpyridine moiety
Properties
IUPAC Name |
5-(2-bromophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-9-7-8-11(14(17-9)20-2)13-18-15(21-19-13)10-5-3-4-6-12(10)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXPPXXKPROINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromobenzohydrazide with 2-methoxy-6-methylpyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired oxadiazole ring . The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the methoxy group.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Nucleophilic substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under basic conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Electrophilic substitution: Substituted derivatives of the bromophenyl group.
Nucleophilic substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation and reduction: Oxidized or reduced forms of the oxadiazole ring and methoxy group.
Scientific Research Applications
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the methoxy-methylpyridine moiety can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-(3’-pyridyl)-5-phenyloxazole: Similar in structure but with an oxazole ring instead of an oxadiazole ring.
5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Contains a bromophenyl group and a triazole ring.
4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one: Features a triazole ring and a methoxy group.
Uniqueness
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is unique due to its combination of a bromophenyl group, an oxadiazole ring, and a methoxy-methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
